11,12-Dimethoxydihydrokawain

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

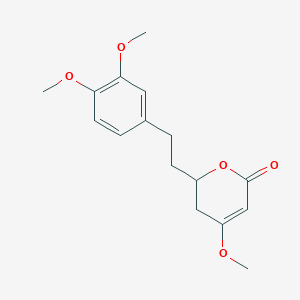

11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone found in the roots of the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive and sedative properties. This compound is one of the many derivatives of kawain, a major kavalactone, and is characterized by its unique chemical structure and biological activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dimethoxydihydrokawain typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps such as condensation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with adjustments to reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 11,12-Dimethoxydihydrokawain undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lactones .

科学研究应用

Biological Applications

11,12-Dimethoxydihydrokawain exhibits several biological activities that make it a candidate for further research:

- Anxiolytic Effects : The compound interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial in anxiety regulation. Research indicates that kavalactones can reduce anxiety symptoms effectively.

- Sedative Properties : It has been studied for its sedative effects, potentially useful in treating insomnia and other sleep disorders .

- Anti-inflammatory Activities : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it relevant in treating inflammatory conditions.

Medicinal Applications

The therapeutic potential of this compound extends to various medical fields:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like anxiety and depression.

- Dietary Supplements : The compound is utilized in herbal products aimed at promoting relaxation and reducing stress.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industry:

- Formulation of Herbal Products : It is incorporated into dietary supplements derived from kava due to its psychoactive properties.

- Research Reference Compound : Used in studies focused on kavalactones, aiding in the development of new synthetic methodologies and understanding their pharmacological profiles .

Comparative Analysis with Other Kavalactones

To highlight the uniqueness of this compound, a comparison with other kavalactones is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dihydrokawain | Kavalactone | Lacks methoxy groups; serves as a precursor |

| 5,6-Dehydrokawain | Kavalactone | Unsaturated at positions 5 and 6; different profile |

| Methysticin | Kavalactone | Contains hydroxyl groups; stronger sedative effects |

| Dihydromethysticin | Kavalactone | Similar structure but different substitution pattern |

| Yangonin | Kavalactone | Unique psychoactive properties; different substitution |

The presence of methoxy groups in this compound enhances its biological activity and therapeutic applications compared to these similar compounds .

作用机制

The mechanism of action of 11,12-Dimethoxydihydrokawain involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its sedative and anxiolytic effects. Additionally, it may influence the activity of ion channels and enzymes involved in neurotransmitter metabolism .

相似化合物的比较

Kawain: A major kavalactone with similar psychoactive properties.

Dihydrokawain: Another kavalactone derivative with comparable biological activities.

Methysticin: A kavalactone known for its sedative and anxiolytic effects .

Uniqueness: 11,12-Dimethoxydihydrokawain is unique due to its specific chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature contributes to its distinct biological activities and pharmacological profile compared to other kavalactones .

生物活性

11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone derived from the roots of the kava plant (Piper methysticum). Kavalactones are recognized for their psychoactive and therapeutic properties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature differentiates it from other kavalactones and contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial for its sedative and anxiolytic effects. Additionally, it may influence ion channels and enzymes involved in neurotransmitter metabolism.

1. Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In animal models, it has been demonstrated to reduce anxiety-like behaviors in response to stressors. The mechanism involves enhancing GABAergic transmission, leading to increased relaxation and reduced anxiety levels .

2. Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissue types. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

The analgesic effects of this compound have been explored in pain models. It appears to modulate pain pathways by interacting with opioid receptors and reducing nociceptive signaling .

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant anxiolytic effects in mice | Behavioral assays (elevated plus maze) |

| Study B | Showed reduction in inflammatory markers in vitro | Cytokine assays on cultured cells |

| Study C | Found analgesic effects comparable to standard analgesics | Pain response tests (hot plate test) |

Case Studies

Several case studies have highlighted the therapeutic potential of kava extracts containing this compound:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that supplementation with kava extract significantly reduced anxiety levels compared to placebo.

- Case Study 2 : An observational study reported improvements in sleep quality among individuals using kava products containing this compound.

These studies support the traditional use of kava for anxiety relief and sleep enhancement.

属性

CAS 编号 |

38146-60-0 |

|---|---|

分子式 |

C16H20O5 |

分子量 |

292.33 g/mol |

IUPAC 名称 |

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1 |

InChI 键 |

HEURTYMJWQPWNN-LBPRGKRZSA-N |

SMILES |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

手性 SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC |

规范 SMILES |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

熔点 |

124-125°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。